![molecular formula C15H12N2O3 B063329 5-Benzyloxy-1H-indazole-3-carboxylic acid CAS No. 177941-16-1](/img/structure/B63329.png)
5-Benzyloxy-1H-indazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives involves multiple steps, including the benzylation of indazole precursors. Corsi et al. (1976) describe the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, highlighting the versatility of substituents in the indazole ring system for generating a wide array of derivatives (Corsi et al., 1976). Furthermore, Uhlmann et al. (1997) detail a methodology for selective benzylation leading to the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, demonstrating the strategic functionalization of similar heterocyclic compounds (Uhlmann et al., 1997).
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is characterized by its indazole core, substituted at the N-1 position with a benzyloxy group and at the C-3 position with a carboxylic acid moiety. This structural configuration is pivotal for its chemical behavior and reactivity. The detailed analysis of its structure, including X-ray crystallography and NMR studies, provides insights into the compound's conformational preferences and electronic properties.
Chemical Reactions and Properties
5-Benzyloxy-1H-indazole-3-carboxylic acid participates in a variety of chemical reactions, owing to the reactive sites present in its structure. It can undergo nucleophilic substitution reactions, cycloadditions, and esterification under different conditions. Iranpoor et al. (2010) discuss the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols, illustrating the compound's reactivity towards ester formation under specific conditions (Iranpoor et al., 2010).
Scientific Research Applications
Antispermatogenic Agents
- Research Context : Some derivatives of 1-benzylindazole-3-carboxylic acids, including 5-Benzyloxy-1H-indazole-3-carboxylic acid, have been studied for their effects on testicular weight and spermatogenesis inhibition. Specifically, compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent antispermatogenic activity (Corsi & Palazzo, 1976).
Synthesis of Substituted Triazoles
- Research Context : The synthesis of 5-substituted 1-Hydroxy-1,2,3-triazoles involves 1-(Benzyloxy)-1,2,3-triazole, which is closely related to 5-Benzyloxy-1H-indazole-3-carboxylic acid. This synthesis allows the introduction of various substituents, demonstrating the compound's versatility in creating diverse derivatives (Uhlmann et al., 1997).
Synthesis of Novel Indazole Derivatives
- Research Context : A novel series of 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole has been synthesized from 1H-indazole-3-carboxylic acid, showcasing the potential of derivatives like 5-Benzyloxy-1H-indazole-3-carboxylic acid in creating new compounds with potential applications in various domains (Raut et al., 2019).
Antioxidant Properties
- Research Context : Certain derivatives of 1H-indazole-3-carboxylic acid exhibit notable antioxidant properties, indicating the potential of 5-Benzyloxy-1H-indazole-3-carboxylic acid in the development of antioxidant compounds (Dovbnya et al., 2022).
Antiallergic Activity
- Research Context : Derivatives of 1H-indazole-3-carboxylic acid have been studied for their antiallergic activities, suggesting potential applications in allergy treatment and understanding of allergic responses (Buckle et al., 1983).
Novel Synthesis Routes
- Research Context : Innovative synthesis routes for compounds like 4-(Benzyloxy)-1H-indazole have been developed, highlighting the compound's importance in synthetic chemistry and its potential for diverse applications (Tang Yan-feng, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
Indazole derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Indazole derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Indazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
properties
IUPAC Name |
5-phenylmethoxy-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAATCGJMPDXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626548 |
Source
|
Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177941-16-1 |
Source
|
Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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